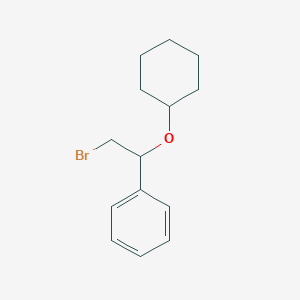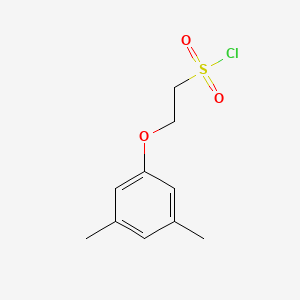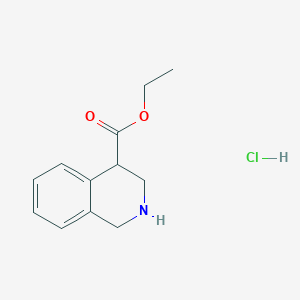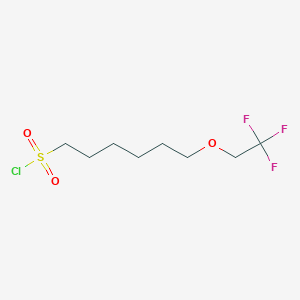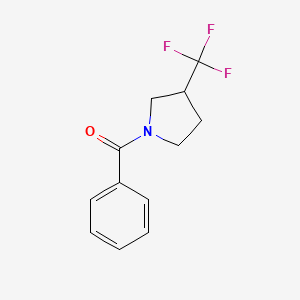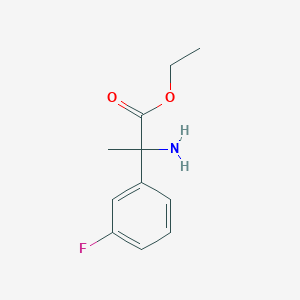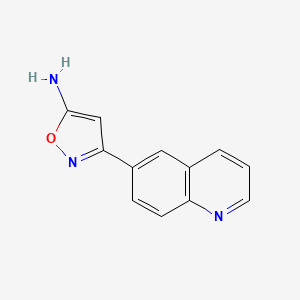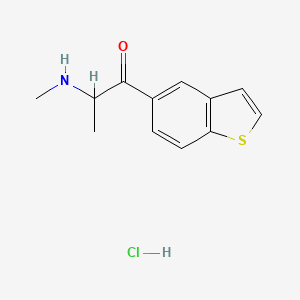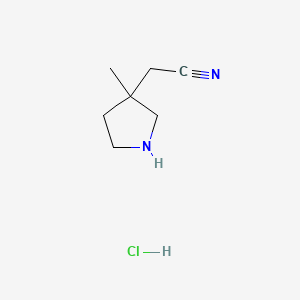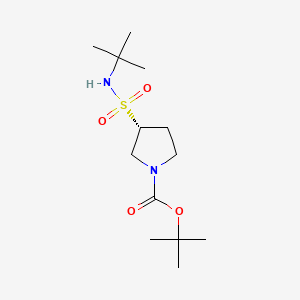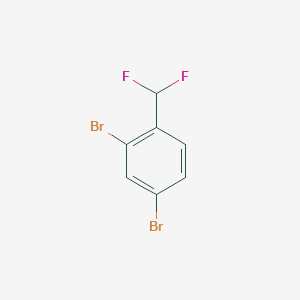
2,4-Dibromo-1-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where two bromine atoms and one difluoromethyl group are substituted at the 2, 4, and 1 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(difluoromethyl)benzene typically involves the bromination of 1-(difluoromethyl)benzene. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process may involve electrophilic aromatic substitution, where the difluoromethyl group directs the bromination to the 2 and 4 positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the difluoromethyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
2,4-Dibromo-1-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-(difluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and the difluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups.
2,4-Dibromo-1-fluorobenzene: Contains a fluorine atom instead of a difluoromethyl group.
1-Bromo-4-(difluoromethyl)benzene: Only one bromine atom and one difluoromethyl group.
Uniqueness
2,4-Dibromo-1-(difluoromethyl)benzene is unique due to the presence of both bromine atoms and the difluoromethyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C7H4Br2F2 |
|---|---|
Molecular Weight |
285.91 g/mol |
IUPAC Name |
2,4-dibromo-1-(difluoromethyl)benzene |
InChI |
InChI=1S/C7H4Br2F2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H |
InChI Key |
ADQGWNQGPPSFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


